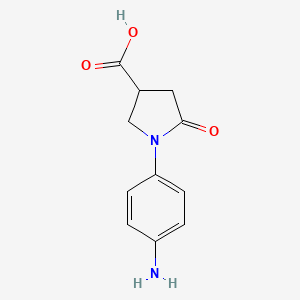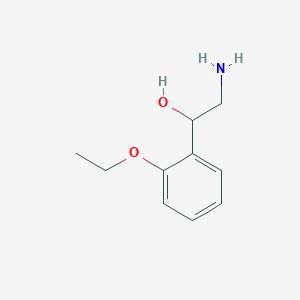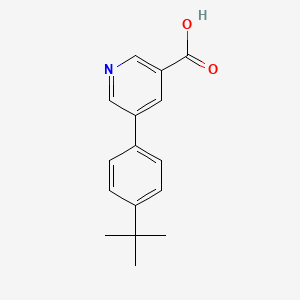
2-溴-3-甲基吡啶-5-硼酸
描述
2-Bromo-3-methylpyridine-5-boronic acid is a useful research compound. Its molecular formula is C6H7BBrNO2 and its molecular weight is 215.84 g/mol. The purity is usually 95%.
The exact mass of the compound 2-Bromo-3-methylpyridine-5-boronic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Bromo-3-methylpyridine-5-boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-3-methylpyridine-5-boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
合成和功能化
2-溴-3-甲基吡啶-5-硼酸是一种在有机合成中广泛使用的多功能化合物。一项研究展示了相关硼酸,5-溴-2-氟-3-吡啶硼酸,在Suzuki反应中的应用,用于制备3,5-二取代的2-氟吡啶,然后转化为2-吡啶酮 (Sutherland & Gallagher, 2003)。这突显了硼酸在有机化学中促进复杂转化的作用。
分析化学
在分析化学领域,类似于2-溴-3-甲基吡啶-5-硼酸的化合物,2-溴吡啶-5-硼酸,已被用作油菜素类固醇(BRs)的标记试剂,显著提高了植物样品中BRs的检测灵敏度 (Huo et al., 2012)。
材料科学
硼酸取代的金属配合物,如来源于2-溴-3-甲基吡啶-5-硼酸的配合物,已被用作多金属组装的构建块。这些组装体在发光和能量转移等应用中显示出潜力 (Arm & Williams, 2005)。
催化
该化合物还被用于钯催化反应中,其中其吡啶氮原子在促进亚胺水解中起关键作用,展示了其在合成化学中的实用性 (Ahmad et al., 2019)。
作用机制
Target of Action
Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds .
Mode of Action
The compound’s mode of action is primarily through its role as a boron reagent in Suzuki–Miyaura (SM) cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, transferring its organic group to a palladium catalyst during the transmetalation step .
Biochemical Pathways
The compound is involved in the SM cross-coupling pathway, a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction . This pathway involves three main steps: oxidative addition, transmetalation, and reductive elimination . The boronic acid plays a crucial role in the transmetalation step, where it transfers its organic group to a palladium catalyst .
Pharmacokinetics
Boronic acids are generally well-absorbed and distributed in the body due to their ability to form reversible covalent bonds with biological targets .
Result of Action
The primary result of the action of 2-Bromo-3-methylpyridine-5-boronic acid is the formation of carbon–carbon bonds via the SM cross-coupling reaction . This reaction is widely used in organic synthesis, including the synthesis of pharmaceuticals, agrochemicals, and materials .
Action Environment
The action, efficacy, and stability of 2-Bromo-3-methylpyridine-5-boronic acid can be influenced by various environmental factors. For instance, the SM cross-coupling reaction requires a palladium catalyst and a base, and its efficiency can be affected by the choice of these components, as well as reaction conditions such as temperature and solvent .
安全和危害
2-Bromo-3-methylpyridine-5-boronic acid is classified as Acute Tox. 4 Oral and is non-combustible . It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray, and to use it only outdoors or in a well-ventilated area .
未来方向
The future directions of 2-Bromo-3-methylpyridine-5-boronic acid involve its continued use in organic synthesis, particularly in the Suzuki–Miyaura coupling . Its potential for new transformations, such as the formal anti-Markovnikov alkene hydromethylation, also presents interesting avenues for future research .
生化分析
Biochemical Properties
2-Bromo-3-methylpyridine-5-boronic acid plays a significant role in biochemical reactions, particularly in the formation of carbon-carbon bonds. It interacts with various enzymes and proteins, facilitating the transfer of boron atoms to organic substrates. This compound is known to interact with palladium catalysts, which are essential for the Suzuki-Miyaura coupling reaction. The nature of these interactions involves the formation of a palladium-boron complex, which then undergoes transmetalation to form the desired carbon-carbon bond .
Cellular Effects
The effects of 2-Bromo-3-methylpyridine-5-boronic acid on cellular processes are primarily related to its role in organic synthesis. While direct studies on its cellular effects are limited, it is known that boronic acids can influence cell signaling pathways and gene expression. For instance, boronic acids can inhibit serine proteases, which play a crucial role in various cellular processes, including inflammation and blood coagulation . Therefore, 2-Bromo-3-methylpyridine-5-boronic acid may have similar effects on cell function, impacting cell signaling pathways and gene expression.
Molecular Mechanism
At the molecular level, 2-Bromo-3-methylpyridine-5-boronic acid exerts its effects through the formation of a palladium-boron complex. This complex facilitates the transfer of boron atoms to organic substrates, leading to the formation of carbon-carbon bonds. The mechanism involves oxidative addition, transmetalation, and reductive elimination steps, which are characteristic of the Suzuki-Miyaura coupling reaction . Additionally, boronic acids can inhibit enzymes by forming reversible covalent bonds with active site serine residues, leading to enzyme inhibition .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Bromo-3-methylpyridine-5-boronic acid can change over time due to its stability and degradation. This compound is relatively stable under ambient conditions but can degrade over time when exposed to moisture and air. Long-term studies have shown that boronic acids can have sustained effects on cellular function, particularly in in vitro studies where they are used as enzyme inhibitors . The stability of 2-Bromo-3-methylpyridine-5-boronic acid is crucial for its effectiveness in biochemical reactions.
Dosage Effects in Animal Models
The effects of 2-Bromo-3-methylpyridine-5-boronic acid in animal models vary with different dosages. At low doses, this compound can effectively participate in biochemical reactions without causing significant toxicity. At high doses, boronic acids can exhibit toxic effects, including enzyme inhibition and disruption of cellular processes . Studies have shown that there is a threshold effect, where the compound’s beneficial effects are observed at lower doses, while adverse effects occur at higher doses.
Metabolic Pathways
2-Bromo-3-methylpyridine-5-boronic acid is involved in metabolic pathways that include the formation of carbon-carbon bonds through the Suzuki-Miyaura coupling reaction. This compound interacts with palladium catalysts and organic substrates, facilitating the transfer of boron atoms. The metabolic pathways also involve the interaction with enzymes and cofactors that are essential for the coupling reaction . Additionally, boronic acids can affect metabolic flux and metabolite levels by inhibiting specific enzymes .
Transport and Distribution
Within cells and tissues, 2-Bromo-3-methylpyridine-5-boronic acid is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in specific cellular compartments. The transport and distribution of boronic acids are crucial for their effectiveness in biochemical reactions, as they need to reach their target sites within the cell .
Subcellular Localization
The subcellular localization of 2-Bromo-3-methylpyridine-5-boronic acid is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, where it can exert its effects. For instance, boronic acids can localize to the endoplasmic reticulum or the cytoplasm, depending on their chemical structure and interactions with cellular components . The activity and function of 2-Bromo-3-methylpyridine-5-boronic acid are closely linked to its subcellular localization.
属性
IUPAC Name |
(6-bromo-5-methylpyridin-3-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BBrNO2/c1-4-2-5(7(10)11)3-9-6(4)8/h2-3,10-11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPCXBKSYMWZLBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(N=C1)Br)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BBrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50590360 | |
| Record name | (6-Bromo-5-methylpyridin-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50590360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.84 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1003043-34-2 | |
| Record name | (6-Bromo-5-methylpyridin-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50590360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromo-3-methylpyridine-5-boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(chloroacetyl)amino]-N-isopropylbenzamide](/img/structure/B1286111.png)
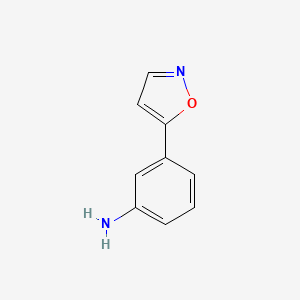
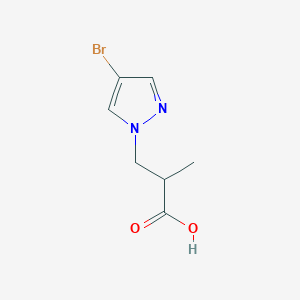

![2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethanamine](/img/structure/B1286119.png)

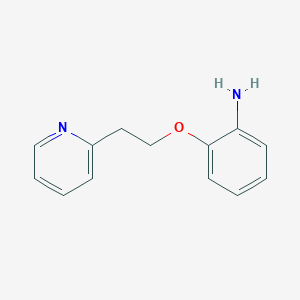
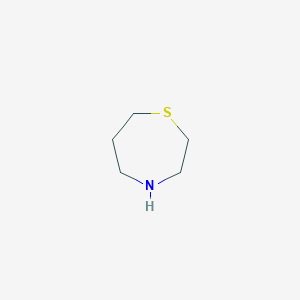

![5-Bromo-3-[2-(pyridin-3-yl)pyrrolidin-1-yl]pyrazin-2-amine](/img/structure/B1286131.png)
